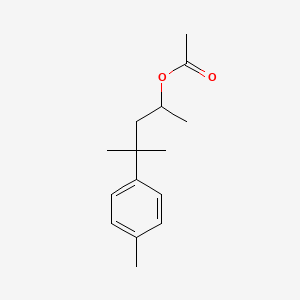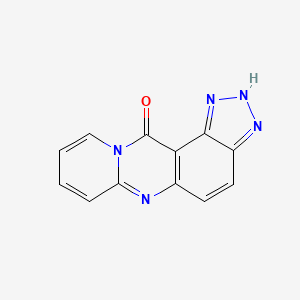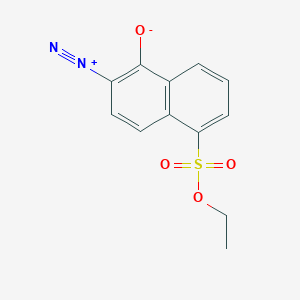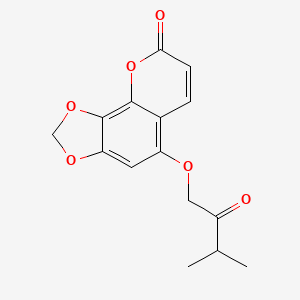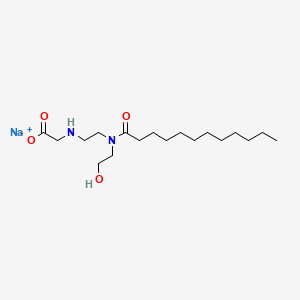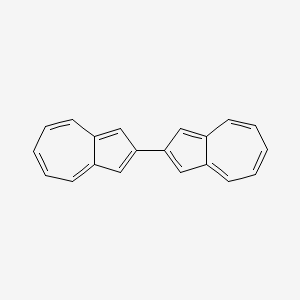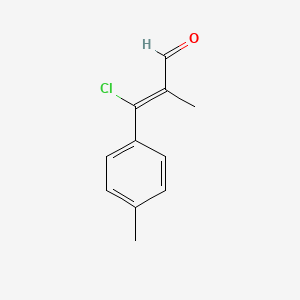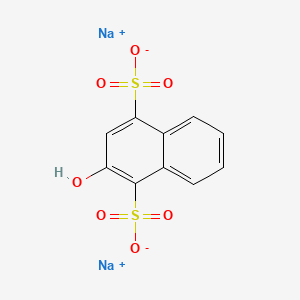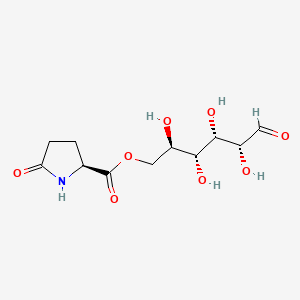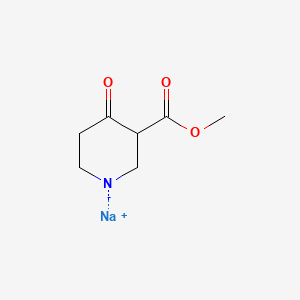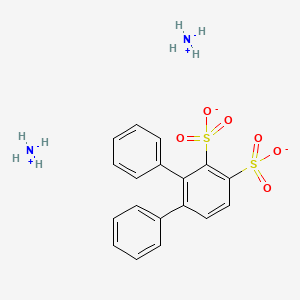
(Terphenyl)disulphonic acid, ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Terphenyl)disulphonic acid, ammonium salt is a chemical compound with the molecular formula C18H14O6S2(NH4)2. It is known for its unique structure, which consists of a terphenyl backbone with two sulfonic acid groups and ammonium ions. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Terphenyl)disulphonic acid, ammonium salt typically involves the sulfonation of terphenyl. The reaction is carried out by treating terphenyl with sulfuric acid or oleum, resulting in the formation of terphenyl disulfonic acid. This intermediate is then neutralized with ammonium hydroxide to yield the ammonium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the controlled sulfonation of terphenyl using sulfuric acid in large reactors, followed by neutralization with ammonium hydroxide. The product is then purified through crystallization and filtration.
Analyse Chemischer Reaktionen
Types of Reactions
(Terphenyl)disulphonic acid, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfinic acid groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under elevated temperatures.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfinic acids, and substituted terphenyl compounds .
Wissenschaftliche Forschungsanwendungen
(Terphenyl)disulphonic acid, ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a staining agent in microscopy.
Industry: The compound is used in the production of dyes, pigments, and as an additive in lubricants.
Wirkmechanismus
The mechanism of action of (Terphenyl)disulphonic acid, ammonium salt involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with various substrates, facilitating catalytic and binding processes. The compound’s effects are mediated through pathways involving sulfonation and desulfonation reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzenedisulfonic acid disodium salt: Similar in structure but with sodium ions instead of ammonium ions.
Benzene-1,3-disulfonic acid: Lacks the terphenyl backbone, making it less complex.
Uniqueness
(Terphenyl)disulphonic acid, ammonium salt is unique due to its terphenyl backbone, which provides additional stability and reactivity compared to simpler sulfonic acids. This structural complexity allows for a broader range of applications and more robust chemical interactions .
Eigenschaften
CAS-Nummer |
83997-40-4 |
|---|---|
Molekularformel |
C18H20N2O6S2 |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
diazanium;3,4-diphenylbenzene-1,2-disulfonate |
InChI |
InChI=1S/C18H14O6S2.2H3N/c19-25(20,21)16-12-11-15(13-7-3-1-4-8-13)17(18(16)26(22,23)24)14-9-5-2-6-10-14;;/h1-12H,(H,19,20,21)(H,22,23,24);2*1H3 |
InChI-Schlüssel |
KGIFTQQEHVJXFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])C3=CC=CC=C3.[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


